3-(Hydrazinylmethyl)benzo[d]isoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Hydrazinylmethyl)benzo[d]isoxazole is a chemical compound that belongs to the family of isoxazole derivatives. It has been extensively studied in the field of medicinal chemistry due to its potential therapeutic properties.
作用機序
The mechanism of action of 3-(Hydrazinylmethyl)benzo[d]isoxazole is not fully understood. However, it has been reported to inhibit the activity of various enzymes and receptors, such as acetylcholinesterase, monoamine oxidase, and GABA receptors. It has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
生化学的および生理学的効果
3-(Hydrazinylmethyl)benzo[d]isoxazole has been reported to exhibit various biochemical and physiological effects. It has been reported to increase the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. It has also been reported to decrease the levels of oxidative stress markers and pro-inflammatory cytokines in various tissues.
実験室実験の利点と制限
The advantages of using 3-(Hydrazinylmethyl)benzo[d]isoxazole in lab experiments include its potential therapeutic properties, high yield of synthesis, and ease of purification. However, the limitations include the lack of understanding of its mechanism of action and potential toxicity at higher doses.
将来の方向性
There are several future directions for the study of 3-(Hydrazinylmethyl)benzo[d]isoxazole. One direction is to investigate its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, Parkinson's disease, and epilepsy. Another direction is to study its mechanism of action and identify its molecular targets. Additionally, the potential toxicity and pharmacokinetics of 3-(Hydrazinylmethyl)benzo[d]isoxazole should be further investigated to ensure its safety and efficacy as a drug candidate.
合成法
The synthesis of 3-(Hydrazinylmethyl)benzo[d]isoxazole involves the reaction of 3-bromo-1-(chloromethyl)benzene with hydroxylamine hydrochloride in the presence of potassium carbonate. The resulting product is then treated with hydrazine hydrate to obtain 3-(Hydrazinylmethyl)benzo[d]isoxazole. The yield of the synthesis is around 60-70%, and the purity can be increased by recrystallization.
科学的研究の応用
3-(Hydrazinylmethyl)benzo[d]isoxazole has been studied for its potential therapeutic properties in various diseases. It has been reported to exhibit anticancer, antimicrobial, antifungal, and antiviral activities. It has also been studied as a potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.
特性
CAS番号 |
131074-12-9 |
---|---|
製品名 |
3-(Hydrazinylmethyl)benzo[d]isoxazole |
分子式 |
C8H9N3O |
分子量 |
163.18 g/mol |
IUPAC名 |
1,2-benzoxazol-3-ylmethylhydrazine |
InChI |
InChI=1S/C8H9N3O/c9-10-5-7-6-3-1-2-4-8(6)12-11-7/h1-4,10H,5,9H2 |
InChIキー |
VJGCLCYYNKBLGE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=NO2)CNN |
正規SMILES |
C1=CC=C2C(=C1)C(=NO2)CNN |
同義語 |
1,2-Benzisoxazole,3-(hydrazinomethyl)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。